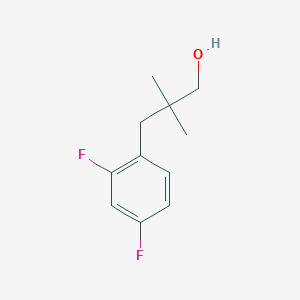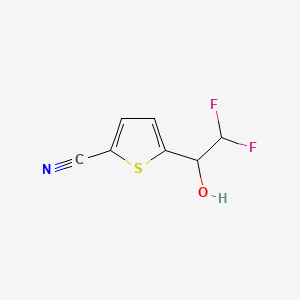
5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the difluoro and hydroxyethyl groups, along with the carbonitrile group, makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The specific methods for producing this compound on an industrial scale would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the difluoro and hydroxyethyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiophene-2-carbonitrile: A simpler analog without the difluoro and hydroxyethyl groups.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Contains a trifluoromethyl group instead of the difluoro and hydroxyethyl groups.
特性
分子式 |
C7H5F2NOS |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
5-(2,2-difluoro-1-hydroxyethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C7H5F2NOS/c8-7(9)6(11)5-2-1-4(3-10)12-5/h1-2,6-7,11H |
InChIキー |
TWODYHAPHJPTKG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)C(C(F)F)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


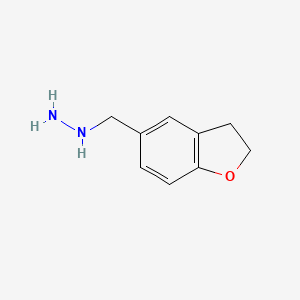
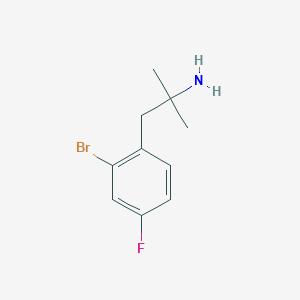

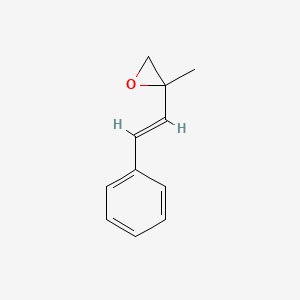
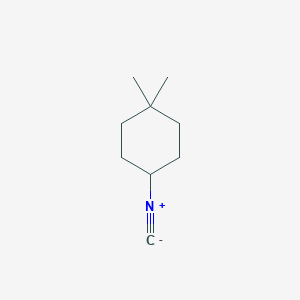
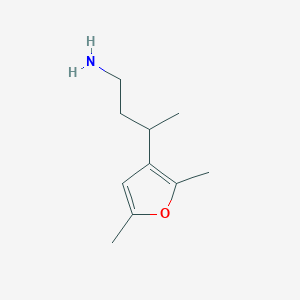

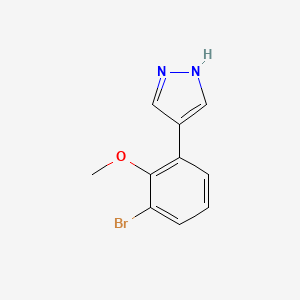
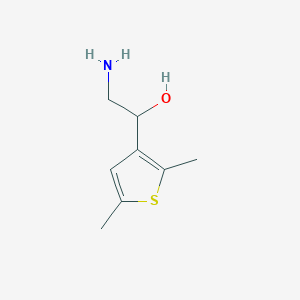
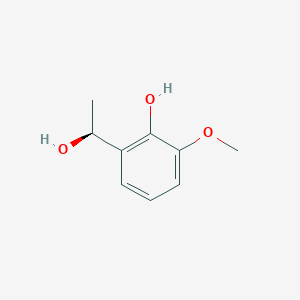
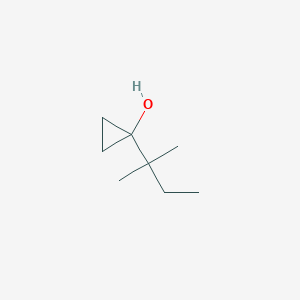
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

